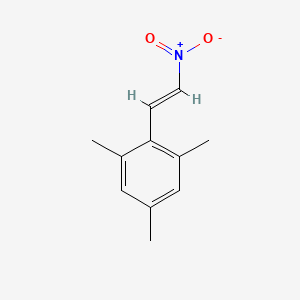
2,4,6-Trimethyl-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO2. It is a derivative of beta-nitrostyrene, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
2,4,6-Trimethyl-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base . This reaction can be carried out under conventional heating or microwave-assisted conditions to improve yield and reduce reaction time . Industrial production methods may involve the direct nitration of styrene derivatives using nitric oxide .
Chemical Reactions Analysis
2,4,6-Trimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzaldehyde derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride, copper(II) chloride, and various oxidizing agents. The major products formed from these reactions include amines, aldehydes, and substituted benzene derivatives .
Scientific Research Applications
2,4,6-Trimethyl-beta-nitrostyrene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-beta-nitrostyrene involves its reactivity towards nucleophiles and electrophiles. The nitro group (-NO2) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2,4,6-Trimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Beta-nitrostyrene: Lacks the methyl groups and has different reactivity and applications.
2,4,6-Trimethylstyrene: Lacks the nitro group and exhibits different chemical behavior.
2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of a nitro group, leading to different reactivity and uses.
The presence of the nitro group and the specific substitution pattern in this compound makes it unique in terms of its chemical properties and applications.
Properties
CAS No. |
116272-77-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
InChI Key |
AFHLPYVSGULXDW-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
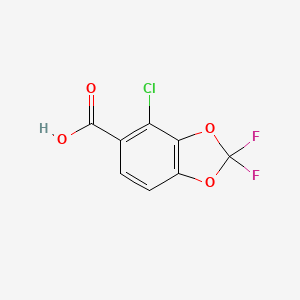
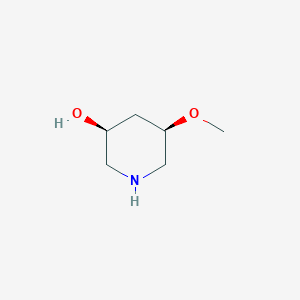
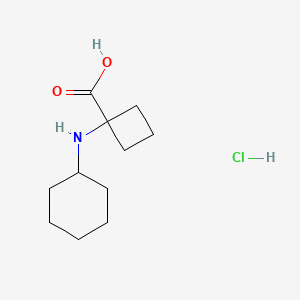
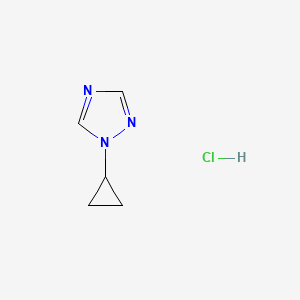
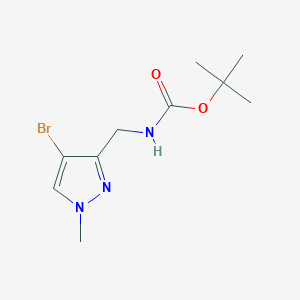
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

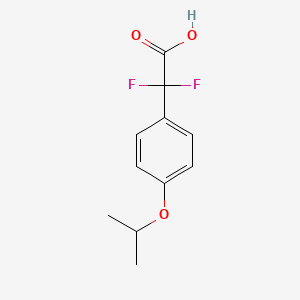
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
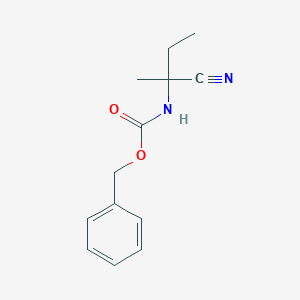
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
